molecular formula C10H16N4 B3435765 2-(4-ethyl-1-piperazinyl)pyrimidine

2-(4-ethyl-1-piperazinyl)pyrimidine

Cat. No.: B3435765
M. Wt: 192.26 g/mol
InChI Key: NMGAABCQJFERQI-UHFFFAOYSA-N
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Description

2-(4-Ethyl-1-piperazinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-ethylpiperazine group at the 2-position. The pyrimidine ring provides a planar aromatic scaffold, while the ethylpiperazine moiety introduces basicity and conformational flexibility. This structure is pivotal in medicinal chemistry, as it enhances interactions with biological targets such as enzymes and receptors. The compound and its derivatives have been explored for applications ranging from anti-fibrotic agents to enzyme inhibitors (e.g., CYP2D6) and phosphodiesterase-5 (PDE5) inhibitors .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-13-6-8-14(9-7-13)10-11-4-3-5-12-10/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGAABCQJFERQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Antidepressant and Neuroprotective Effects
Research indicates that derivatives of piperazine, including 2-(4-ethyl-1-piperazinyl)pyrimidine, exhibit potential antidepressant properties by acting as monoamine oxidase inhibitors (MAOIs). These compounds can selectively inhibit MAO-A and MAO-B enzymes, which play crucial roles in the metabolism of neurotransmitters such as serotonin and dopamine . The structural modifications provided by the piperazine moiety enhance the efficacy of these compounds against depression-related disorders.

Antiviral Activity
Recent studies have highlighted the antiviral properties of pyrimidine derivatives. Specifically, compounds similar to this compound have shown effectiveness against viruses such as chikungunya virus (CHIKV) due to their ability to inhibit viral replication . The optimization of these compounds has led to the identification of potent inhibitors with high selectivity indices, suggesting their potential as antiviral agents.

Antimalarial Activity
Pyrimidine-based hybrids, including those containing piperazine structures, have demonstrated significant antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Some derivatives were found to be more potent than traditional antimalarial drugs, indicating a promising avenue for developing new treatments for malaria .

Chemical Synthesis Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in the synthesis of various organic compounds. Its unique structure allows it to participate in selective cross-coupling reactions, facilitating the formation of complex molecular architectures essential for drug development and material science . The compound's solubility and compatibility with biological systems make it particularly valuable in medicinal chemistry.

Development of Novel Drug Candidates
The incorporation of the piperazine group enhances the pharmacokinetic properties of pyrimidine derivatives. This modification has led to the design of new drug candidates targeting various medical conditions, including neurological disorders and cancer . The structural diversity provided by the ethyl-piperazine moiety allows for tailored modifications that can improve bioactivity and reduce toxicity.

Biological Research Applications

Study of Enzyme Inhibition
Due to its structural similarity to biologically active compounds, this compound is employed in enzyme inhibition studies. It is particularly useful for investigating interactions with neurotransmitter receptors and other biological targets relevant to psychiatric disorders. This research helps elucidate mechanisms underlying drug action and resistance.

Cancer Research
The compound has been investigated for its anticancer properties, showing promise in triggering apoptosis in various cancer cell lines. Studies suggest that modifications at specific positions on the pyrimidine ring can enhance anticancer activity through targeted mechanisms involving cell cycle regulation and apoptosis pathways .

Case Studies

Study Focus Findings Reference
Antidepressant ActivityCompounds exhibited selective MAO-A inhibition with potential antidepressant effects.
Antiviral EfficacyIdentified as potent inhibitors against CHIKV with high selectivity indices.
Antimalarial PotencyDemonstrated superior activity against chloroquine-resistant strains of P. falciparum.
Cancer Cell ApoptosisTriggered apoptosis in HepG2 and Huh-7 cells through caspase activation.

Chemical Reactions Analysis

Substitution Reactions

The pyrimidine core undergoes substitution at the 2-position via nucleophilic aromatic substitution (SNAr). Piperazine derivatives (e.g., N-ethylpiperazine) replace leaving groups like methylsulfanyl (-SMe) under alkaline conditions .

Key Observations

  • Halogen Substitution : Pyrimidine derivatives with halogen substituents (e.g., Cl, Br, I) exhibit varied antiviral activity. For example, chlorine-substituted analogs show EC₅₀ values as low as 5.3 μM against chikungunya virus .

  • Sulfonamidation : Reaction with sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) introduces sulfonamide linkers, enhancing biological activity .

SubstituentEC₅₀ (μM)CC₅₀ (μM)
Cl (para)5.351
Br (para)7.144
I (para)5.919

Cyclization and Ring-Forming Reactions

Pyrimidine rings are formed via cyclization of chalcones with thiourea. Thiophene-substituted chalcones react to produce pyrimidine-2-thiols, which are further functionalized .

Mechanism

  • Nucleophilic Attack : Thiourea acts as a nucleophile, attacking the α,β-unsaturated carbonyl system of chalcones.

  • Cyclization : Intermediate undergoes intramolecular cyclization to form the pyrimidine ring.

  • Deprotonation : Potassium hydroxide facilitates deprotonation and ring closure.

Functional Group Reactivity

The compound’s reactivity stems from its heterocyclic structure and substituents:

  • Pyrimidine Ring : Participates in nucleophilic aromatic substitution (e.g., replacement of -SMe groups).

  • Piperazine Moiety : Acts as a nucleophile in SNAr reactions or undergoes sulfonamidation.

  • Thiazolidinone Derivatives : Undergo ring-opening reactions or condensation with carbonyl compounds.

Biological Activity Correlation

Antiviral activity (e.g., against chikungunya virus) correlates with substituent effects:

  • Halogen Substituents : Para-fluorine (EC₅₀ = 14 μM) is less active than para-chlorine (EC₅₀ = 5.3 μM) .

  • Electron-Withdrawing Groups : Nitro (-NO₂) and trifluoromethyl (-CF₃) groups reduce activity, while electron-donating substituents (e.g., methyl) improve potency .

CompoundEC₅₀ (μM)CC₅₀ (μM)
5b (Cl)5.351
5d (I)5.919
5e (CF₃)>23345

Comparison of Reaction Conditions

Reaction TypeReagents/ConditionsYield RangeKey Reference
CyclizationThiourea, KOH, refluxModerate
Substitution (SNAr)Piperazine, EtOH, KOHModerate
SulfonamidationSulfonyl chloride, DCM13–92%

Comparison with Similar Compounds

The following sections compare 2-(4-ethyl-1-piperazinyl)pyrimidine with structurally or functionally related compounds, focusing on biological activity, pharmacokinetics, and substituent effects.

Anti-Fibrotic Pyrimidine Derivatives

Key Compounds :

  • Compound 12m (Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate)
  • Compound 12q (Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate)

Comparison :

  • Structural Features : Both 12m and 12q retain the pyrimidine core but replace the 4-ethylpiperazine group with carbamoyl-linked aryl/heteroaryl substituents. These substitutions enhance binding to collagen prolyl 4-hydroxylase (CP4H), a fibrotic disease target.
  • Activity: IC50 values for 12m and 12q are ~45 µM in HSC-T6 cells, outperforming reference drugs Pirfenidone and Bipy55′DC.

Table 1: Anti-Fibrotic Pyrimidine Derivatives

Compound Core Structure Key Substituent IC50 (µM) Target
12m Pyrimidine p-Tolylcarbamoyl 45.69 CP4H, COL1A1
12q Pyrimidine 3,4-Difluorophenylcarbamoyl 45.81 CP4H, COL1A1
2-(4-Et-piperazinyl)pyrimidine Pyrimidine 4-Ethylpiperazine N/A Not reported
CYP2D6 Inhibitors

Key Compound : SCH 66712 (5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine)

Comparison :

  • Structural Features : SCH 66712 shares the 2-piperazinylpyrimidine core but adds a fluorophenyl-imidazole extension. This extension enhances mechanism-based inhibition of CYP2D5.
  • Activity: SCH 66712 shows high selectivity for CYP2D6 (K_I = 4.8 µM in human liver microsomes) over CYP3A4, 2C9, and 2C19 (5–10× lower potency).

Table 2: CYP2D6 Inhibitors

Compound Core Structure Key Substituent K_I (µM) k_inact (min⁻¹) Selectivity
SCH 66712 Pyrimidine Phenylimidazole-piperazinyl 4.8 0.14 High (CYP2D6)
2-(4-Et-piperazinyl)pyrimidine Pyrimidine 4-Ethylpiperazine N/A N/A Unknown
PDE5 Inhibitors

Key Compounds :

  • Hongdenafil (5-[2-ethoxy-5-[2-(4-ethyl-1-piperazinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one)
  • Vardenafil Acetyl Analogue (2-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl)acetyl]phenyl]-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazin-4(1H)-one)

Comparison :

  • Structural Features: Both Hongdenafil and the Vardenafil analogue incorporate this compound-like motifs but fused with larger heterocycles (pyrazolo-pyrimidinone or imidazo-triazinone). These extensions improve PDE5 binding via hydrophobic interactions.
  • Activity: While specific IC50 data are unavailable for this compound, Hongdenafil and Vardenafil analogues exhibit nanomolar potency against PDE3. The ethylpiperazine group in these drugs likely enhances solubility and bioavailability compared to simpler pyrimidine derivatives .

Table 3: PDE5 Inhibitors

Compound Core Structure Key Substituent Target Potency
Hongdenafil Pyrazolo-pyrimidinone 4-Ethylpiperazine-acetylphenyl PDE5 Sub-nM (est.)
Vardenafil Analogue Imidazo-triazinone 4-Ethylpiperazine-acetylphenyl PDE5 Sub-nM (est.)
2-(4-Et-piperazinyl)pyrimidine Pyrimidine 4-Ethylpiperazine N/A N/A
Patent-Based Derivatives

Key Compounds :

  • EP 2 402 347 A1 Derivatives (e.g., 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine)
  • EP 2023/39 Derivatives (e.g., 7-(4-ethylpiperazin-1-yl)-substituted pyrimidines)

Comparison :

  • Structural Features: Patent derivatives often replace the ethyl group in 4-ethylpiperazine with groups like methanesulfonyl or morpholino. These modifications aim to optimize solubility, metabolic stability, or target affinity.
  • Activity: While activity data are scarce, morpholino and methanesulfonyl groups may enhance water solubility compared to ethylpiperazine, which is more lipophilic .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-ethyl-1-piperazinyl)pyrimidine derivatives?

The synthesis of this compound derivatives typically involves nucleophilic substitution reactions. A common approach is coupling 2-chloropyrimidine with 4-ethylpiperazine under reflux in anhydrous solvents like acetonitrile or DMF. Reaction conditions (e.g., temperature, catalyst use) should be optimized to avoid side products such as N-alkylated impurities. For example, derivatives in acetylcholinesterase inhibitor studies were synthesized via microwave-assisted reactions to enhance yield and purity . Post-synthesis purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH) is critical to isolate the target compound.

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

This compound exhibits low aqueous solubility but dissolves in organic solvents like DMSO (3.3 mg/mL) or ethanol (5 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute with PBS (pH 7.2) to a final concentration ≤0.5 mg/mL. Avoid prolonged storage of aqueous solutions (>24 hours) to prevent degradation. Storage at -20°C in desiccated form ensures stability for ≥4 years .

Q. What analytical methods are validated for characterizing this compound purity?

High-performance liquid chromatography (HPLC) with UV detection (λmax 234–274 nm) is standard for purity assessment. Pharmacopeial guidelines recommend using USP reference standards (e.g., N-ethylpiperazine) for calibration. Mass spectrometry (ESI-MS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for structural confirmation, with key signals including piperazinyl protons (δ 2.4–3.1 ppm) and pyrimidine carbons (δ 158–162 ppm) .

Advanced Research Questions

Q. How do structural modifications to the piperazinyl or pyrimidine moieties impact bioactivity?

Substituents on the piperazine ring (e.g., ethyl groups) enhance lipophilicity and blood-brain barrier penetration, as seen in neuroactive compounds like Blonanserin . Pyrimidine modifications (e.g., fluorination at C4) improve metabolic stability by reducing CYP450-mediated oxidation. Kinetic studies of acetylcholinesterase inhibitors show that bulky substituents on the pyrimidine ring (e.g., carboxamide groups) increase binding affinity by occupying hydrophobic pockets .

Q. What strategies resolve contradictions in reported IC50 values for kinase inhibitors containing this scaffold?

Discrepancies in potency often arise from assay conditions (e.g., ATP concentration, pH). Standardize assays using recombinant kinases and validate with positive controls (e.g., staurosporine). For FGFR4 inhibitors like H3B-6527, molecular docking studies reveal that acrylamide groups form covalent bonds with cysteine residues, explaining variability in irreversible vs. reversible inhibition modes .

Q. How can degradation products of this compound be identified under oxidative stress?

Forced degradation studies (e.g., exposure to H2O2 or light) followed by LC-MS/MS analysis can identify major degradants. A study on fluoroquinolones detected N-oxide and piperazine ring-opened products under acidic conditions, suggesting similar pathways for this scaffold . Use radical scavengers (e.g., ascorbic acid) in formulations to mitigate oxidation.

Methodological Recommendations

  • Synthetic Optimization: Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Analytical Workflow: Combine HPLC-UV with high-resolution MS for impurity profiling .
  • SAR Studies: Employ molecular docking (AutoDock Vina) and MD simulations to predict binding modes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.